4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as the one , involves several artificial paths and varied physico-chemical factors . For instance, when compound 170 was allowed to react with the ethyl (N-arylhydrazono)-chloroacetates 165 in a suitable solvent and in the presence of triethylamine, it gave a single isolable product .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .
Physical and Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . Thiazole and its derivatives are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions .
Scientific Research Applications
Synthesis and Biological Screening
Synthesis of Bioactive Molecules : The compound has been utilized in the synthesis of various bioactive molecules, particularly those containing fluoro substituted benzothiazoles. These synthesized compounds have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Synthesis of Antimicrobial Agents : Additional research has involved the synthesis of compounds with fluoro substituted sulphonamide benzothiazole, comprising thiazole, for antimicrobial screening. These compounds are known to possess pharmacologically proven therapeutic potentials (Jagtap et al., 2010).
Carbonic Anhydrase Inhibition
- Inhibition of Carbonic Anhydrases : The compound has been investigated for its potential as an inhibitor of different carbonic anhydrase isoenzymes. This property could be relevant in the development of treatments for various diseases (Supuran et al., 2013).
Molecular Structure and Properties
- Crystal and Molecular Structure Analysis : Studies have been conducted to determine the crystal and molecular structure of related aromatic sulfonamides and their hydrochloride salts. Such analyses are crucial for understanding the drug's behavior and potential applications (Remko et al., 2010).
Cardiac and Ophthalmic Applications
Cardiac Applications : Research has explored the use of similar benzoylguanidines as Na+/H+ exchanger inhibitors, potentially beneficial for treating myocardial infarction (Baumgarth et al., 1997).
Ophthalmic Applications : Sulfonamide derivatives, including those structurally related to this compound, have shown promise in reducing intraocular pressure in animal models of glaucoma, indicating potential applications in ophthalmology (Mincione et al., 2005).
Antibacterial and Antimycobacterial Activities
Antibacterial Studies : Sulfonamides and carbamates of related compounds have been synthesized and tested for antimicrobial activities, demonstrating promising results against various bacterial strains (Janakiramudu et al., 2017).
Antimycobacterial Properties : Some synthesized derivatives have shown notable antimycobacterial activity, which could be beneficial in developing new treatments for mycobacterial infections (Sathe et al., 2011).
Other Potential Therapeutic Applications
Cytotoxic Activity : Certain sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents (Ghorab et al., 2015).
Antimicrobial Agent Design : The synthesis of linezolid-like molecules and evaluation of their antimicrobial activities has also been a focus, highlighting the broad spectrum of potential therapeutic applications (Başoğlu et al., 2012).
Mechanism of Action
The compound may inhibit specific kinases, potentially affecting cell growth, survival, and differentiation. It also has potential effects on ion channels, which are proteins that regulate the flow of ions across cell membranes.
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have shown notable pharmacological actions, making them a significant focus in the search for new therapeutic agents . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-2-33(29,30)19-7-4-17(5-8-19)22(28)27(11-3-10-26-12-14-31-15-13-26)23-25-20-9-6-18(24)16-21(20)32-23;/h4-9,16H,2-3,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSILGPWOHEBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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